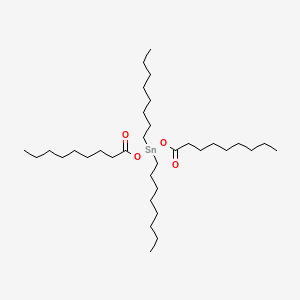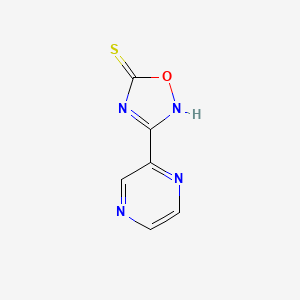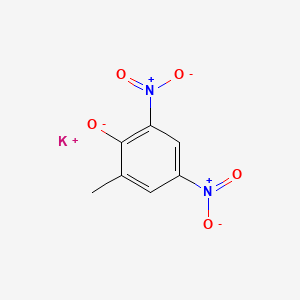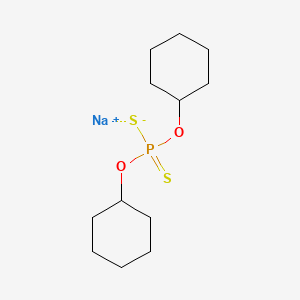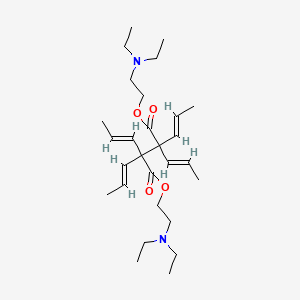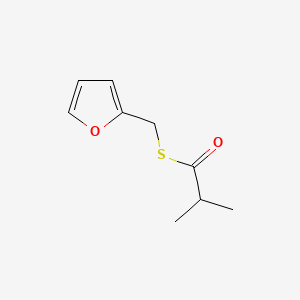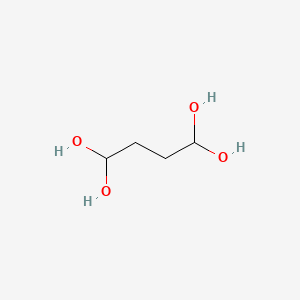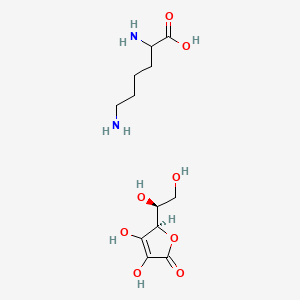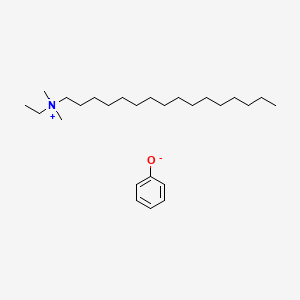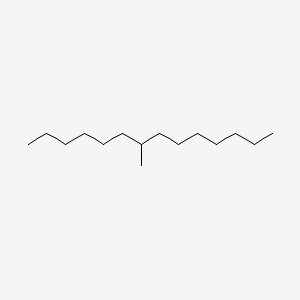
4-(Dipropylamino)benzenediazonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dipropylamino)benzenediazonium tetrafluoroborate is an organic compound with the molecular formula C12H18BF4N3. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (N2+) attached to an aromatic ring. This compound is known for its applications in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Dipropylamino)aniline. The process begins with the reaction of 4-(Dipropylamino)aniline with nitrous acid (HNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction proceeds as follows:
[ \text{C12H18N2} + \text{HNO2} + \text{HCl} \rightarrow \text{C12H18N2Cl} + \text{H2O} ]
The resulting diazonium chloride can then be converted to the tetrafluoroborate salt by treatment with tetrafluoroboric acid (HBF4):
[ \text{C12H18N2Cl} + \text{HBF4} \rightarrow \text{C12H18BF4N3} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous-flow reactors can enhance the efficiency and safety of the diazotization process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dipropylamino)benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with aromatic compounds to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions typically occur under mild conditions.
Coupling Reactions: Aromatic compounds, such as phenols and anilines, are used as coupling partners. The reactions are usually carried out in an alkaline medium.
Reduction Reactions: Reducing agents, such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2), are used to convert the diazonium group to an amine.
Major Products
Substitution Reactions: The major products are substituted aromatic compounds, such as halobenzenes, phenols, and benzonitriles.
Coupling Reactions: The major products are azo compounds, which are characterized by the presence of a -N=N- linkage.
Reduction Reactions: The major product is the corresponding aromatic amine.
Applications De Recherche Scientifique
4-(Dipropylamino)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of azo compounds, which are important intermediates in the production of dyes, pigments, and pharmaceuticals.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo compounds have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the manufacture of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 4-(Dipropylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions and radicals. These intermediates can undergo various reactions, including electrophilic substitution and coupling, to form a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparaison Avec Des Composés Similaires
4-(Dipropylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium tetrafluoroborate and 4-nitrobenzenediazonium tetrafluoroborate. While all these compounds share similar reactivity due to the presence of the diazonium group, they differ in their substituents on the aromatic ring, which can influence their reactivity and applications. For example:
Benzenediazonium tetrafluoroborate: Lacks additional substituents, making it a versatile reagent for various substitution and coupling reactions.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group, which can enhance its reactivity in electrophilic substitution reactions.
These differences highlight the unique properties and applications of this compound in comparison to other diazonium salts.
Propriétés
Numéro CAS |
5059-80-3 |
|---|---|
Formule moléculaire |
C12H18BF4N3 |
Poids moléculaire |
291.10 g/mol |
Nom IUPAC |
4-(dipropylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H18N3.BF4/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;/q+1;-1 |
Clé InChI |
RDTDIKYQWZGNFN-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCCN(CCC)C1=CC=C(C=C1)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


